molecular formula C21H21N5O2 B12049595 8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12049595
M. Wt: 375.4 g/mol
InChI Key: MPCPGCASIROWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is notable for its unique structure, which includes an allylamino group, a naphthalen-1-ylmethyl group, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Allylamino Group: This step involves the reaction of the purine core with allylamine under controlled conditions.

    Attachment of the Naphthalen-1-ylmethyl Group: This is typically done through a Friedel-Crafts alkylation reaction, where the purine core is reacted with naphthalen-1-ylmethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The purine core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield corresponding oxides, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Allylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(prop-2-enylamino)purine-2,6-dione

InChI

InChI=1S/C21H21N5O2/c1-4-12-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h4-11H,1,12-13H2,2-3H3,(H,22,23)

InChI Key

MPCPGCASIROWPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.